molecular formula C21H20O7 B2949102 2-Methoxyethyl 5-((2-methoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate CAS No. 301682-65-5

2-Methoxyethyl 5-((2-methoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate

Cat. No.: B2949102
CAS No.: 301682-65-5
M. Wt: 384.384
InChI Key: QQBUNMIKTVOTKW-UHFFFAOYSA-N
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Description

The compound 2-Methoxyethyl 5-((2-methoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate features a benzofuran core substituted with:

  • A 2-methyl group at position 2.
  • A 2-methoxybenzoyloxy group at position 5.
  • A 2-methoxyethyl ester at position 3.

Benzofuran derivatives are pharmacologically significant due to their antimicrobial, antitumor, and anti-inflammatory properties . The target compound’s structural features, such as the methoxy groups and ester linkage, influence its solubility, stability, and biological interactions.

Properties

IUPAC Name

2-methoxyethyl 5-(2-methoxybenzoyl)oxy-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O7/c1-13-19(21(23)26-11-10-24-2)16-12-14(8-9-18(16)27-13)28-20(22)15-6-4-5-7-17(15)25-3/h4-9,12H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQBUNMIKTVOTKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OC(=O)C3=CC=CC=C3OC)C(=O)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyethyl 5-((2-methoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methoxy Group: Methoxylation can be performed using methanol and a suitable catalyst.

    Benzoylation: The benzoyl group can be introduced via a Friedel-Crafts acylation reaction using 2-methoxybenzoyl chloride and a Lewis acid catalyst like aluminum chloride.

    Esterification: The final step involves the esterification of the carboxylic acid group with 2-methoxyethanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems and advanced purification techniques such as chromatography would be essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl 5-((2-methoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzoyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

    Oxidation: Products include aldehydes or carboxylic acids.

    Reduction: Products include alcohols.

    Substitution: Products vary depending on the nucleophile used but can include ethers or other substituted derivatives.

Scientific Research Applications

2-Methoxyethyl 5-((2-methoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methoxyethyl 5-((2-methoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and benzoyl groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The benzofuran core may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below summarizes key structural analogs and their properties:

Compound Name (Reference) Substituent at Position 5 Ester Group Molecular Weight (g/mol) Key Properties/Effects
Target Compound 2-Methoxybenzoyloxy 2-Methoxyethyl 414.4 (calculated) Enhanced solubility via ether oxygen; electron-donating methoxy groups stabilize aromatic interactions.
2-Methoxyethyl 5-((2-Chlorobenzyl)oxy)-2-Methylbenzofuran-3-Carboxylate 2-Chlorobenzyloxy 2-Methoxyethyl 374.8 Increased lipophilicity (Cl substituent); potential reactivity in nucleophilic environments.
Methyl 5-[(3,4-Dimethoxybenzoyl)oxy]-2-Methylbenzofuran-3-Carboxylate 3,4-Dimethoxybenzoyloxy Methyl 370.4 Higher oxidative stability (electron-donating groups); classified as a skin/eye irritant .
Ethyl 5-((4-Methoxybenzoyl)oxy)-2-Methylbenzofuran-3-Carboxylate 4-Methoxybenzoyloxy Ethyl 354.35 Altered electronic effects (para-substitution); lower solubility compared to 2-methoxyethyl ester.
2-Methoxyethyl 5-(2-Hydrazino-2-Oxoethoxy)-2-Methylbenzofuran-3-Carboxylate Hydrazinyl-2-oxoethoxy 2-Methoxyethyl 379.33 (calculated) Hydrogen-bonding capability (hydrazine moiety); potential for targeted bioactivity.
2-Methoxyethyl 5-[(5-Nitrofuran-2-Carbonyl)oxy]-2-Methylbenzofuran-3-Carboxylate 5-Nitrofuran-2-carbonyloxy 2-Methoxyethyl 434.3 (calculated) Strong electron-withdrawing nitro group; increased electrophilicity and potential cytotoxicity.

Reactivity and Stability

  • Electron-Donating Groups (e.g., Methoxy): The target compound’s 2-methoxybenzoyloxy group enhances resonance stabilization of the benzofuran ring, reducing susceptibility to oxidation .
  • Ester Groups: The 2-methoxyethyl ester in the target compound improves aqueous solubility compared to methyl or ethyl esters due to its ether oxygen’s hydrogen-bonding capacity .

Biological Activity

2-Methoxyethyl 5-((2-methoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate (CAS Number: 301682-65-5) is a synthetic compound derived from the benzofuran class, known for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Benzofuran moiety : A bicyclic structure that contributes to its biological properties.
  • Methoxyethyl and methoxybenzoyl groups : These substituents enhance solubility and potentially modulate biological activity.

Molecular Formula

  • C : 21
  • H : 20
  • O : 7
  • Molecular Weight : 384.384 g/mol

Anticancer Properties

Research has indicated that benzofuran derivatives exhibit significant anticancer activity. In particular, studies have shown that similar compounds can induce cytotoxic effects in various cancer cell lines.

  • Cytotoxicity Studies :
    • A study evaluated the cytotoxic effects of related benzofuran derivatives on neuroblastoma and glioblastoma cell lines. The results indicated that compounds with similar structures to this compound demonstrated lower lethal concentrations (LC50), suggesting high potency against these cancer types .
Cell LineCompoundLC50 (nM)
BE (Neuroblastoma)2-Methoxyethyl...18.9
U87 (Glioblastoma)Compound 1200 ± 60
SK (Glioblastoma)Compound 3>3000
  • Mechanism of Action :
    • The compound induces cell cycle arrest at the G2/M phase, leading to increased apoptosis in treated cells. This was evidenced by morphological changes and increased expression of phosphorylated histone H3, a marker for mitosis .

Anti-inflammatory Activity

Benzofuran derivatives are also known for their anti-inflammatory properties. The presence of methoxy groups may enhance their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Case Studies

  • Study on Related Compounds :
    • A research article highlighted the synthesis and biological evaluation of various benzofuran derivatives, including those structurally similar to our compound. The study found that these derivatives exhibited promising anti-proliferative effects against cancer cell lines, reinforcing the potential of benzofuran-based compounds in cancer therapy .
  • In Vivo Studies :
    • Biodistribution studies in animal models showed significant uptake of related compounds in tumor tissues, suggesting effective targeting capabilities which could be beneficial for drug delivery systems .

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